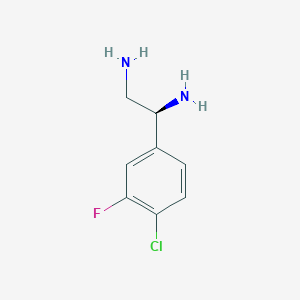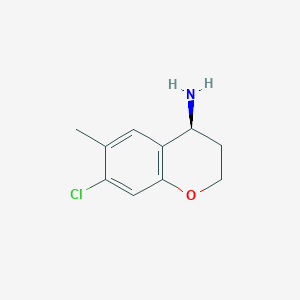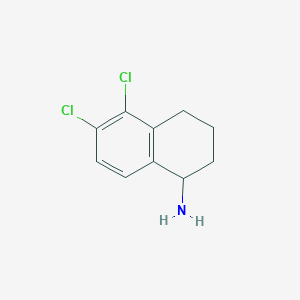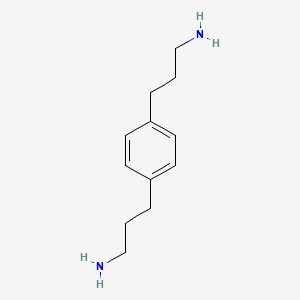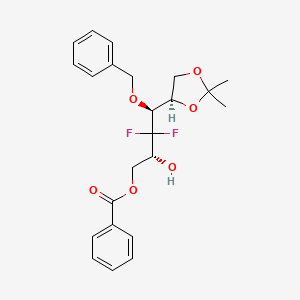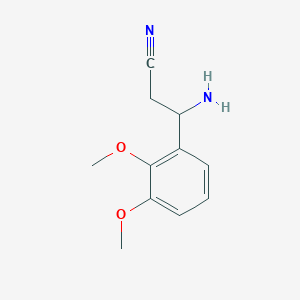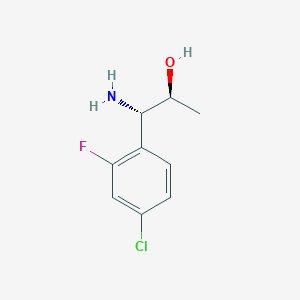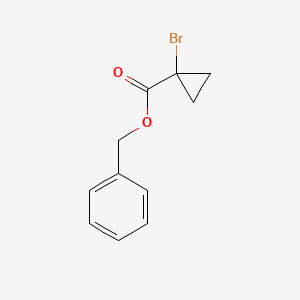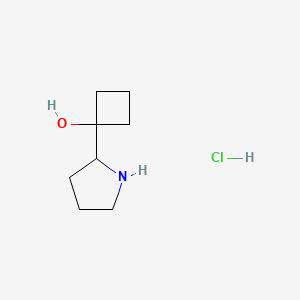![molecular formula C10H13N3 B13043343 (S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13043343.png)
(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine is a chemical compound characterized by its unique structure, which includes a benzimidazole ring substituted with a methyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine typically involves the reaction of 5-methyl-1H-benzimidazole with an appropriate ethanamine derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethanamine side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: A parent compound with a similar structure but lacking the methyl and ethanamine substitutions.
5-Methyl-1H-benzimidazole: Similar to (S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine but without the ethanamine side chain.
2-(1H-Benzimidazol-2-yl)ethanamine: Similar structure but without the methyl group.
Uniqueness
This compound is unique due to the presence of both the methyl group and the ethanamine side chain, which confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(1S)-1-(6-methyl-1H-benzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-6-3-4-8-9(5-6)13-10(12-8)7(2)11/h3-5,7H,11H2,1-2H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
ZMZOHCIPMNHJEF-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)[C@H](C)N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine](/img/structure/B13043274.png)
